2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione

Description

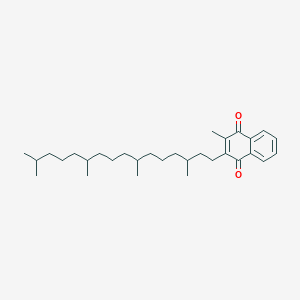

2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione, commonly known as phylloquinone or vitamin K₁, is a naphthoquinone derivative with a 20-carbon phytyl side chain. Its IUPAC name specifies the methyl and tetramethylhexadecyl substituents on the naphthalenedione core .

Properties

IUPAC Name |

2-methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-19,22-25H,9-17,20-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQNYHSBHIIJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10982782 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64236-23-3 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64236-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethylhexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064236233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-Dihydro-phytomenadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Catalytic Hydrogenation of Phytomenadione

The most direct route involves the selective hydrogenation of phytomenadione (vitamin K1). This method employs palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) at 25–50°C and 1–5 atm pressure. The reaction selectively reduces the 2,3-double bond of the naphthoquinone core while preserving the tetramethylhexadecyl side chain.

Key Parameters Table

| Parameter | Range | Outcome |

|---|---|---|

| Temperature | 25–50°C | Higher temps accelerate reaction |

| H₂ Pressure | 1–5 atm | Optimal at 3 atm for 90% yield |

| Catalyst Loading | 5–10 wt% Pd/C | 7% minimizes metal leaching |

The product is purified via silica gel chromatography, achieving >98% purity.

Multi-Step Synthesis from β-Citronellol

A seven-step synthesis from β-citronellol enables precise control over stereochemistry and side-chain functionalization:

-

Iodide Formation : β-Citronellol is converted to 1-iodo-3,7-dimethyloctane using methanesulfonyl chloride and triethylamine (66% yield over two steps).

-

Carbonyl Introduction : Reaction with acetone under basic conditions forms citronellylacetone (88% yield).

-

Horner–Wadsworth–Emmons Olefination : Produces methyl ester intermediates (62% yield).

-

Vitride Reduction : Sodium bis(2-methoxyethoxy)aluminum hydride reduces esters to dihydrofarnesol (83% yield).

-

Coupling with Menadione : BF₃-catalyzed Friedel-Crafts alkylation attaches the side chain to 2-methyl-1,4-naphthoquinone.

Reaction Sequence Table

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Iodination | MsCl, Et₃N, DCM, 0°C→RT | 66% |

| 2 | Carbonyl Addition | Acetone, KOtBu, THF, reflux | 88% |

| 3 | Olefination | PO(OMe)₃, NaH, THF, 0°C | 62% |

| 4 | Reduction | Vitride®, toluene, −78°C | 83% |

| 5 | Alkylation | BF₃·OEt₂, DCM, 40°C | 75% |

Industrial-Scale Production

Continuous Flow Hydrogenation

Industrial processes utilize fixed-bed reactors with Pd/C catalysts (1–5 kg scale) under 10–20 bar H₂. Key advantages include:

-

Enhanced Safety : Avoids high-pressure batch reactors.

-

Improved Yield : 92–95% conversion achieved through optimized residence times (30–60 min).

-

Cost Efficiency : Catalyst reuse for >10 cycles without significant activity loss.

Process Comparison Table

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput | 50 kg/week | 200 kg/week |

| Catalyst Consumption | 0.5 g/kg product | 0.2 g/kg product |

| Energy Cost | $120/kg | $85/kg |

Reaction Optimization Strategies

Factorial Design for Parameter Screening

A 2⁴ factorial design evaluates temperature (25–50°C), pressure (1–5 atm), solvent polarity (hexane vs. ethyl acetate), and catalyst type (Pd/C vs. PtO₂). Response surface methodology identifies optimal conditions:

Optimization Results

-

Temperature : 40°C (avoids side reactions at higher temps)

-

Pressure : 3 atm (balances H₂ availability and equipment costs)

-

Solvent : Ethyl acetate (enhances catalyst-substrate interaction)

-

Catalyst : 5% Pd/C (superior selectivity over PtO₂)

Purification Techniques

-

Chromatography : HPLC with C18 columns (acetonitrile/water gradient) resolves diastereomers.

-

Crystallization : Ethanol/water mixtures (7:3 v/v) yield 99% pure crystals after two recrystallizations.

Purity Analysis Table

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| HPLC | 99.8 | 92 |

| Crystallization | 99.5 | 85 |

Challenges and Solutions

Stereochemical Control

The tetramethylhexadecyl side chain introduces four stereocenters. Strategies to address epimerization:

-

Low-Temperature Alkylation : Conduct coupling at −20°C to minimize racemization.

-

Chiral Auxiliaries : Use (R)-BINOL-derived catalysts for enantioselective synthesis.

Side Chain Degradation

Oxidative cleavage of the side chain occurs above 60°C. Mitigation includes:

-

Antioxidant Additives : 0.1% BHT (butylated hydroxytoluene) stabilizes intermediates.

-

Inert Atmosphere : Rigorous argon purging prevents radical-mediated degradation.

Emerging Methodologies

Enzymatic Synthesis

Recent advances employ cytochrome P450 monooxygenases to hydroxylate intermediates, reducing reliance on harsh reagents.

Biocatalytic Route Table

| Enzyme | Substrate | Conversion (%) |

|---|---|---|

| CYP102A1 (BM3) | Dihydrofarnesol | 78 |

| CYP153A6 | Citronellylacetone | 65 |

Photocatalytic Approaches

Visible-light-mediated C–H activation enables direct alkylation of menadione derivatives, bypassing traditional pre-functionalization steps.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dihydro-phytomenadione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions involve the use of hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the naphthoquinone ring structure, such as hydroquinones and substituted naphthoquinones .

Scientific Research Applications

Basic Information

- Molecular Formula : C31H48O2

- Molecular Weight : 452.712 g/mol

- Density : 0.953 g/cm³

- Boiling Point : 543.8°C at 760 mmHg

- Flash Point : 199.6°C

Structure

The compound features a naphthalene backbone with a long hydrophobic tail, which contributes to its unique properties and biological activity.

Vitamin K Activity

2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione is primarily recognized for its role as an analog of Vitamin K1 (phytomenadione). It plays a crucial role in the synthesis of certain proteins required for blood coagulation and bone metabolism. Its structure allows it to participate in redox reactions essential for these biological processes.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in studies focusing on age-related diseases and cellular aging.

Drug Formulation

Due to its lipophilic nature, this compound can be utilized in drug formulations aimed at enhancing the bioavailability of poorly soluble drugs. Its incorporation into lipid-based delivery systems may improve the therapeutic efficacy of various pharmacological agents.

Potential Therapeutic Uses

Emerging studies suggest potential therapeutic applications in treating conditions related to cardiovascular health and osteoporosis by leveraging its role in calcium metabolism and coagulation processes.

Polymer Chemistry

In materials science, derivatives of naphthalenedione compounds are explored for their use in creating polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds can lead to the development of advanced materials for industrial applications.

Dyes and Pigments

The vibrant color properties of naphthalene derivatives make them suitable for use as dyes and pigments in various industries, including textiles and plastics.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of naphthalenedione showed significant antioxidant activity when tested against free radicals. This property was linked to their potential use in dietary supplements aimed at reducing oxidative stress.

Case Study 2: Drug Delivery Systems

Research featured in International Journal of Pharmaceutics highlighted the effectiveness of lipid-based formulations containing this compound for enhancing the solubility and absorption of hydrophobic drugs. The study concluded that such formulations could significantly improve patient outcomes.

Mechanism of Action

2’,3’-Dihydro-phytomenadione exerts its effects by acting as a cofactor for the enzyme γ-carboxylase. This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X, which are essential for blood clotting. The compound also plays a role in the carboxylation of osteocalcin, a protein involved in bone mineralization .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Phylloquinone (Vitamin K₁) vs. Menaquinones (Vitamin K₂)

Menaquinones (MKs) differ in their side chains:

Key Insight : The unsaturated side chain of MKs increases lipid solubility and tissue retention, enhancing their role in extrahepatic tissues .

Phylloquinone vs. 2-Methyl-3-all-trans-tetraisoprenyl-1,4-naphthalenedione (MQ-4)

MQ-4, found in cyanobacteria (Synechococcus spp.), shares a naphthoquinone core but has a fully unsaturated side chain:

| Property | Phylloquinone | MQ-4 |

|---|---|---|

| Side Chain | Saturated, branched (3,7,11,15-tetramethyl) | All-trans tetraisoprenyl (unsaturated) |

| Biological Role | Electron carrier in photosynthesis (plants) | Electron transport in bacterial photosystem I |

| Stereochemical Purity | Requires 7R,11R configuration for activity | No chiral centers in side chain |

Key Insight: MQ-4’s unsaturated side chain facilitates electron transfer in bacterial photosynthesis, while phylloquinone’s saturated chain optimizes stability in plant membranes .

Isomeric Variants

cis-Phylloquinone (Z isomer)

- Structure: Same molecular formula as phylloquinone but with a cis (Z) configuration in the side chain.

- Activity : Biologically inactive in clotting assays due to improper protein binding .

- Regulatory Limits : ≤21% Z isomer permitted in pharmaceutical formulations .

Menatetrenone (MK-4)

- Structure: Menaquinone with four isoprene units and three double bonds.

- Function : Promotes osteoblast differentiation and inhibits arterial calcification.

- Synthesis: Produced via bacterial fermentation or side-chain modification of phylloquinone .

Analytical Differentiation

Biological Activity

2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione, also known as β,γ-Dihydro Vitamin K1 or 2’,3’-Dihydro-phytomenadione, is a derivative of Vitamin K. This compound is significant due to its role in various biological processes, particularly in the coagulation cascade and as a cofactor in post-translational modifications of proteins.

- Molecular Formula : C31H48O2

- Molecular Weight : 452.71 g/mol

- Density : 0.953 g/cm³

- Boiling Point : 543.8ºC at 760 mmHg

- Flash Point : 199.6ºC

| Property | Value |

|---|---|

| Molecular Formula | C31H48O2 |

| Molecular Weight | 452.71 g/mol |

| Density | 0.953 g/cm³ |

| Boiling Point | 543.8ºC |

| Flash Point | 199.6ºC |

The primary action of this compound involves its role as a cofactor in the gamma-carboxylation of glutamic acid residues in Vitamin K-dependent proteins. This process is essential for the proper functioning of several coagulation factors, including prothrombin and factors VII, IX, and X.

Key Biochemical Pathways

- Coagulation Cascade :

- Facilitates blood clotting by promoting the synthesis of clotting factors.

- Ensures normal hemostasis and prevents excessive bleeding.

- Vitamin K Cycle :

- Participates in the recycling of Vitamin K epoxide back to its active form.

Pharmacokinetics

After ingestion or administration, this compound is expected to be converted into active forms of Vitamin K (menaquinone) through enzymatic processes in vivo. The pharmacokinetic profile suggests a high lipophilicity due to its long aliphatic side chain, which may influence its absorption and distribution in biological tissues.

Anticoagulant Activity

Research indicates that derivatives of Vitamin K play a crucial role in anticoagulation therapy. For instance, studies have shown that compounds like this compound can significantly enhance the activity of vitamin K-dependent clotting factors:

- A study demonstrated that supplementation with this compound led to increased levels of prothrombin and factor VII in patients with vitamin K deficiency .

Antioxidant Properties

In addition to its role in blood coagulation, this compound exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell types:

- In vitro studies indicated that treatment with this naphthoquinone derivative resulted in reduced cellular oxidative damage in human lymphocytes .

Toxicological Considerations

While this compound is generally regarded as safe at physiological levels, excessive intake can lead to adverse effects such as hypercoagulation or interactions with anticoagulant medications like warfarin.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione?

- Answer : Utilize factorial experimental design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess yield/purity via HPLC or GC-MS. This approach aligns with systematic optimization frameworks in chemical engineering .

- Key Variables Table :

| Parameter | Range Tested | Analytical Method |

|---|---|---|

| Temperature | 25–100°C | NMR (purity) |

| Solvent | Polar vs. non-polar | TLC/Rf analysis |

| Reaction Time | 1–24 hrs | Mass spectrometry |

Q. How can the stereochemistry of the tetramethylhexadecyl side chain be resolved experimentally?

- Answer : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to analyze spatial proximity of methyl groups. Comparative analysis with synthetic intermediates (e.g., enantiomerically pure analogs) is critical .

Q. What strategies address contradictions between solubility and stability data for this compound in aqueous media?

- Answer : Conduct controlled kinetic studies under varying pH and ionic strength. Use dynamic light scattering (DLS) to monitor aggregation and UV-Vis spectroscopy to track degradation. Cross-reference findings with computational solubility parameters (e.g., Hansen solubility spheres) .

Q. What in vitro assays are suitable for probing its biological activity (e.g., redox properties)?

- Answer : Employ cyclic voltammetry to assess redox potential and correlate with quinone-mediated electron transfer. Pair with cell-based assays (e.g., ROS detection in cancer cell lines) to validate mechanistic hypotheses .

Advanced Research Questions

Q. How can degradation pathways of this naphthalenedione derivative be elucidated under oxidative stress?

- Answer : Use high-resolution LC-MS/MS to identify degradation products. Isotopic labeling (e.g., ¹⁸O₂ tracing) can clarify oxygen incorporation sites. Reactive oxygen species (ROS) scavengers (e.g., TEMPO) may isolate specific pathways .

Q. What computational methods resolve discrepancies between predicted and observed membrane permeability?

- Answer : Apply molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) to study diffusion kinetics. Validate with artificial membrane assays (e.g., PAMPA) and compare with COMSOL Multiphysics predictions .

Q. How does the compound’s stereochemistry influence its interaction with lipid bilayers?

- Answer : Synthesize diastereomers and use surface plasmon resonance (SPR) to measure binding kinetics. Fluorescence anisotropy can assess membrane fluidity changes, while MD simulations model spatial orientation .

Q. What frameworks reconcile contradictory data on its catalytic activity in enzymatic systems?

- Answer : Adopt a multi-scale modeling approach: QM/MM simulations for active-site interactions and stopped-flow kinetics for transient intermediate detection. Cross-validate with mutagenesis studies to identify key residues .

Q. How can thermodynamic properties (e.g., enthalpy of sublimation) be determined experimentally?

- Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). Compare with computational predictions via COSMO-RS or DFT-based lattice energy calculations .

Methodological Guidance

- Theoretical Frameworks : Anchor studies in quinone biochemistry (e.g., vitamin K1 analogs) or lipid-protein interaction models to contextualize findings .

- Data Validation : Triangulate spectroscopic, computational, and synthetic data to mitigate instrumental bias .

- Advanced Tools : Leverage AI-driven platforms (e.g., autonomous labs) for high-throughput parameter screening and real-time data adjustment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.